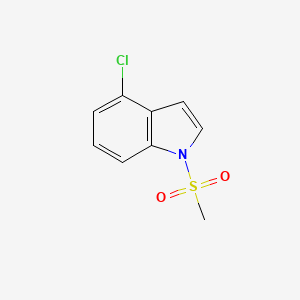

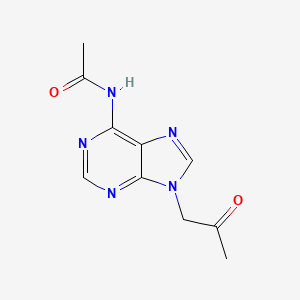

N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9-(2-オキソプロピル)-9H-プリン-6-イル)アセトアミド: はプリンファミリーに属する化合物です。プリンはヘテロ環式芳香族有機化合物であり、生化学において重要な役割を果たしており、特にDNAとRNAのヌクレオチドの構成要素として重要な役割を果たしています。

準備方法

合成経路と反応条件: N-(9-(2-オキソプロピル)-9H-プリン-6-イル)アセトアミドの合成は、一般的に、9H-プリン-6-アミンと2-オキソプロピルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることから始まります。反応はテトラヒドロフラン(THF)などの有機溶媒中で還流条件下で行われます。 生成物はその後、再結晶またはクロマトグラフィーなどの標準的な技術を用いて精製されます .

工業的生産方法: この化合物の工業的生産方法は、文献ではあまりよく知られていません。一般的なアプローチは、実験室規模の合成プロセスを拡大し、高収率を得るために反応条件を最適化し、高度な精製技術により最終生成物の純度を確保することになるでしょう。

化学反応の分析

反応の種類:

酸化: N-(9-(2-オキソプロピル)-9H-プリン-6-イル)アセトアミドは、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸化反応を起こす可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

置換: この化合物は求核置換反応を起こす可能性があり、適切な条件下では、アセトアミド基を他の求核剤で置き換えることができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: アミン、チオール、アルコールなどの様々な求核剤。

生成される主な生成物:

酸化: 元の化合物の酸化誘導体。

還元: 化合物の還元形、多くの場合、アルコールやアミンの生成につながります。

置換: アセトアミド基が他の官能基に置き換えられた新規化合物。

科学研究への応用

化学: N-(9-(2-オキソプロピル)-9H-プリン-6-イル)アセトアミドは、より複雑な分子の合成におけるビルディングブロックとして使用されます。 有機合成における中間体として役立ち、特に医薬品や農薬の開発において重要です .

生物学: 生物学的研究では、この化合物は、酵素活性を調節する可能性と、プリン代謝を理解するためのプローブとしての役割について研究されています.

医学: 構造により、様々な生体標的に結合することができ、そのため、創薬の候補として注目されています.

産業: 工業部門では、N-(9-(2-オキソプロピル)-9H-プリン-6-イル)アセトアミドは、特殊化学品の生産や、他の貴重な化合物を合成するための前駆体として使用されています .

科学的研究の応用

Chemistry: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .

作用機序

N-(9-(2-オキソプロピル)-9H-プリン-6-イル)アセトアミドの作用機序は、プリン代謝に関与する酵素などの特定の分子標的との相互作用に関連しています。この化合物は、これらの酵素の活性を阻害または調節することができ、様々な生化学的効果をもたらします。 正確な経路と分子標的はまだ調査中ですが、構造から、核酸の合成と修復過程を阻害する可能性が示唆されています .

類似化合物の比較

類似化合物:

- N-(2-オキソプロピル)アセトアミド

- N-(9-オキソデシル)アセトアミド

- N-メチル-N-(2-オキソプロピル)アセトアミド

比較: N-(9-(2-オキソプロピル)-9H-プリン-6-イル)アセトアミドは、上記に挙げた他の類似化合物には存在しないプリンコアを持つため、ユニークな化合物です。 このプリンコアにより、他の化合物にはない方法で生体分子と相互作用することができ、そのため、医薬品化学および生化学において特に価値のあるものとなっています .

類似化合物との比較

- N-(2-Oxopropyl)acetamide

- N-(9-oxodecyl)acetamide

- N-Methyl-N-(2-oxopropyl)acetamide

Comparison: N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide is unique due to its purine core, which is not present in the other similar compounds listed above. This purine core allows it to interact with biological molecules in ways that other compounds cannot, making it particularly valuable in medicinal chemistry and biochemistry .

特性

CAS番号 |

105970-01-2 |

|---|---|

分子式 |

C10H11N5O2 |

分子量 |

233.23 g/mol |

IUPAC名 |

N-[9-(2-oxopropyl)purin-6-yl]acetamide |

InChI |

InChI=1S/C10H11N5O2/c1-6(16)3-15-5-13-8-9(14-7(2)17)11-4-12-10(8)15/h4-5H,3H2,1-2H3,(H,11,12,14,17) |

InChIキー |

JOBICPZTKKVIPO-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)